2-(1H-pyrazol-1-yl)propan-1-ol

Description

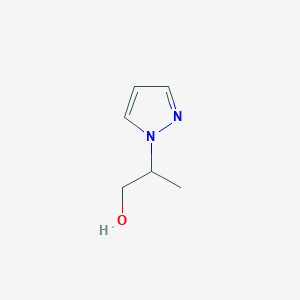

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPLWMNHSXWAPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618637 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191725-73-2 | |

| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic alcohol of significant interest in medicinal chemistry. The document delineates the core synthetic strategy, focusing on the nucleophilic addition of pyrazole to propylene oxide. It delves into the mechanistic underpinnings of this reaction, with a particular emphasis on the factors governing regioselectivity. A detailed, step-by-step experimental protocol is provided, alongside a thorough guide to the characterization of the final product using modern spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-based compounds for potential therapeutic applications.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a variety of interactions with biological targets.[3][4] Consequently, pyrazole derivatives have been successfully developed into a wide array of therapeutic agents, exhibiting activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[5][6]

The incorporation of a hydroxyalkyl side chain onto the pyrazole ring, as seen in this compound, introduces a functional group that can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The hydroxyl group can participate in hydrogen bonding interactions with protein residues, enhancing binding affinity and selectivity. Furthermore, it can improve aqueous solubility and provide a handle for further chemical modification and the development of prodrugs. Given these advantages, pyrazole-containing alcohols represent a promising class of compounds for the development of new and improved pharmaceuticals.[7]

Synthetic Strategy: N-Alkylation of Pyrazole via Epoxide Ring-Opening

The most direct and efficient route to this compound involves the N-alkylation of pyrazole with propylene oxide. This reaction proceeds via a nucleophilic attack of the pyrazole anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired secondary alcohol.

Reaction Mechanism and Regioselectivity

The reaction is typically carried out in the presence of a base, which deprotonates the N-H proton of pyrazole to generate the more nucleophilic pyrazolate anion. This anion then attacks the propylene oxide ring. The regioselectivity of this ring-opening reaction is a critical consideration.

-

Under basic or neutral conditions: The reaction generally follows an SN2 mechanism. The pyrazolate anion, acting as a nucleophile, will preferentially attack the less sterically hindered carbon of the epoxide ring. In the case of propylene oxide, this is the terminal methylene carbon (C1), leading to the formation of the desired this compound.

-

Under acidic conditions: The epoxide oxygen is first protonated, activating the ring towards nucleophilic attack. In this scenario, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon atom that can better stabilize a partial positive charge. This would lead to the formation of the isomeric product, 1-(1H-pyrazol-1-yl)propan-2-ol.

Therefore, to ensure the selective synthesis of this compound, the reaction should be conducted under basic conditions.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| Pyrazole | C₃H₄N₂ | 68.08 | ≥98% | Sigma-Aldrich |

| Propylene Oxide | C₃H₆O | 58.08 | ≥99% | Sigma-Aldrich |

| Sodium Hydride | NaH | 24.00 | 60% dispersion in oil | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | Fisher Scientific |

| Brine | NaCl | 58.44 | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich |

Step-by-Step Procedure

-

Preparation of the Reaction Mixture: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrazole (1.0 eq).

-

Dissolution: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the pyrazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

-

Addition of Propylene Oxide: Add propylene oxide (1.2 eq) dropwise to the reaction mixture at 0 °C using the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Diagram of the Reaction Mechanism:

Caption: Mechanism of the base-catalyzed synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following spectroscopic data are expected for this compound.

Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5 (s, 1H, pyrazole-H), 7.4 (s, 1H, pyrazole-H), 6.2 (t, 1H, pyrazole-H), 4.3 (m, 1H, CH), 3.8 (dd, 1H, CH₂), 3.6 (dd, 1H, CH₂), 2.5 (br s, 1H, OH), 1.3 (d, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 139.0 (pyrazole-C), 128.5 (pyrazole-C), 105.0 (pyrazole-C), 66.0 (CH₂OH), 58.0 (CH), 20.0 (CH₃) |

| FT-IR (neat, cm⁻¹) | 3350 (br, O-H stretch), 3100-3000 (C-H stretch, aromatic), 2970-2850 (C-H stretch, aliphatic), 1550 (C=N stretch, pyrazole), 1050 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 127.0866 [M+H]⁺ |

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound. The N-alkylation of pyrazole with propylene oxide under basic conditions provides a reliable method for obtaining the target compound with high regioselectivity. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel pyrazole-based therapeutic agents.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 7. mdpi.com [mdpi.com]

A Comprehensive Guide to the Structural Elucidation of 2-(1H-pyrazol-1-yl)propan-1-ol

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides an in-depth, multi-technique workflow for the unambiguous structure elucidation of 2-(1H-pyrazol-1-yl)propan-1-ol, a chiral molecule featuring a pyrazole ring substituted at the N1 position. We will delve into the causality behind the selection of each analytical technique—from mass spectrometry to advanced NMR and single-crystal X-ray crystallography—providing field-proven protocols and interpretation strategies tailored for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

The target molecule, this compound, possesses several key structural features that must be independently verified:

-

Molecular Composition: The correct elemental formula (C₆H₁₀N₂O).

-

Core Scaffolds: The presence of a 1H-pyrazole ring and a propan-1-ol sidechain.

-

Regiochemistry: The specific attachment of the propanol moiety to the N1 position of the pyrazole ring.

-

Connectivity: The precise arrangement of the atoms within the sidechain (a 2-substituted propanol).

-

Stereochemistry: The existence and, if necessary, the enantiomeric purity of the chiral center at C2 of the propane chain.

A singular analytical technique is insufficient to resolve all these features. Therefore, a synergistic and orthogonal approach is required for complete and trustworthy elucidation.

The Strategic Workflow for Structure Elucidation

Caption: A logical workflow for the comprehensive structural analysis of this compound.

Foundational Analysis: Molecular Formula and Functional Groups

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Before any detailed structural work, we must confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.[2]

Table 1: Predicted HRMS Data for C₆H₁₀N₂O

| Adduct | Ion Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₆H₁₁N₂O]⁺ | 127.0866 |

| [M+Na]⁺ | [C₆H₁₀N₂ONa]⁺ | 149.0685 |

| [M+K]⁺ | [C₆H₁₀N₂OK]⁺ | 165.0424 |

| [M-H]⁻ | [C₆H₉N₂O]⁻ | 125.0720 |

(Data derived from PubChem CID 21835219)[3]

Experimental Protocol: ESI-Time of Flight (TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).

-

Ionization: Select ESI positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire the spectrum in full scan mode over a relevant mass range (e.g., m/z 50-500).

-

Analysis: Compare the experimentally observed accurate mass of the most abundant ion (likely [M+H]⁺) with the calculated mass for the proposed formula C₆H₁₀N₂O. The mass error should be less than 5 ppm. The fragmentation patterns can also provide structural insights, with common losses including water (-18 Da) and the hydroxymethyl radical (-31 Da).[2][4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy provides rapid confirmation of key functional groups. For our target molecule, the most telling signals will be from the alcohol's O-H and C-O bonds and vibrations associated with the pyrazole ring. The presence of a broad O-H stretch is a strong indicator of the alcohol, a feature absent in many pyrazole precursors.[5]

Expected IR Absorptions:

-

~3400-3300 cm⁻¹ (broad, strong): O-H stretching vibration from the alcohol, broadened due to hydrogen bonding.[5]

-

~3150-3100 cm⁻¹ (medium): Aromatic C-H stretching from the pyrazole ring.[6][7]

-

~2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching from the propanol sidechain.

-

~1550-1450 cm⁻¹ (variable): C=N and C=C ring stretching vibrations of the pyrazole moiety.[8]

-

~1100-1050 cm⁻¹ (strong): C-O stretching vibration from the primary alcohol.[5]

Core Structural Analysis: NMR Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule in solution. We will use a combination of 1D and 2D experiments to assemble the structure piece by piece.

¹H NMR: Mapping the Proton Environment

Expertise & Rationale: Each unique proton (or set of equivalent protons) in the molecule will produce a distinct signal. The chemical shift (δ) tells us about the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[9]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Label | Approx. Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H5 (pyrazole) | ~7.5 | Doublet (d) | 1H | Adjacent to H4, deshielded by two N atoms. |

| H3 (pyrazole) | ~7.5 | Doublet (d) | 1H | Adjacent to H4, deshielded by two N atoms. |

| H4 (pyrazole) | ~6.2 | Triplet (t) | 1H | Coupled to both H3 and H5.[8] |

| CH (methine) | ~4.4 | Sextet or m | 1H | Deshielded by N1 of pyrazole. Coupled to CH₃ and CH₂. |

| CH₂ (methylene) | ~3.8 | Doublet (d) or dd | 2H | Diastereotopic protons adjacent to chiral center and OH group.[5] |

| OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | Exchangeable proton; position and shape are concentration-dependent.[5] |

| CH₃ (methyl) | ~1.4 | Doublet (d) | 3H | Coupled to the adjacent methine (CH) proton. |

¹³C NMR and DEPT: The Carbon Backbone

Expertise & Rationale: ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, confirming the components of the sidechain.[10]

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Label | Approx. Shift (δ, ppm) | DEPT-135 Phase | Rationale |

|---|---|---|---|

| C5 (pyrazole) | ~139 | Positive | Aromatic CH, deshielded by adjacent N atoms.[11] |

| C3 (pyrazole) | ~129 | Positive | Aromatic CH.[11] |

| C4 (pyrazole) | ~106 | Positive | Aromatic CH, shielded relative to C3/C5.[8] |

| CH₂ (methylene) | ~67 | Negative | Aliphatic carbon attached to the electronegative OH group.[12] |

| CH (methine) | ~58 | Positive | Aliphatic carbon attached to the electronegative N1 atom. |

| CH₃ (methyl) | ~18 | Positive | Aliphatic methyl carbon.[12] |

2D NMR: Connecting the Pieces

Expertise & Rationale: 2D NMR experiments are non-negotiable for confirming connectivity. COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.

Caption: Expected COSY (red dashed) and HSQC (blue dotted) correlations for this compound.

Experimental Protocol: NMR Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H Acquisition: Acquire a standard 1D proton spectrum with sufficient scans for a good signal-to-noise ratio.

-

¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum.

-

COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

-

HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a ¹JCH coupling constant of ~145 Hz.

-

Data Processing & Analysis: Process all spectra using appropriate software. Analyze the cross-peaks in the 2D spectra to build the molecular framework, confirming the propanol sidechain and its attachment to the pyrazole ring.

Stereochemistry and Final Confirmation

Chiral Analysis

Expertise & Rationale: The presence of a stereocenter at C2 of the propane chain means the compound can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to confirm that the material is a single enantiomer and to quantify its purity (enantiomeric excess, or ee). A common method is to use a chiral derivatizing agent (CDA) like Mosher's acid chloride to convert the enantiomers into diastereomers, which are distinguishable by NMR.[13]

Experimental Protocol: Mosher's Ester Analysis via ¹H NMR

-

Derivatization: In an NMR tube, dissolve the alcohol (~5 mg) in deuterated pyridine-d₅ (~0.6 mL). Add a slight excess (~1.2 equivalents) of enantiomerically pure (R)-MTPA-Cl.

-

Reaction: Allow the reaction to proceed to completion at room temperature. The formation of the diastereomeric esters can be monitored by ¹H NMR.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomer mixture.

-

Analysis: The protons near the newly formed ester linkage (especially the CH₃ and CH protons) will now exist as two distinct sets of signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer. Identify a pair of well-resolved signals.

-

Quantification: Carefully integrate the areas of the two corresponding signals (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100[13]

Single-Crystal X-ray Crystallography: The Definitive Answer

Expertise & Rationale: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a 3D model of the molecule, confirming not only the connectivity and regiochemistry but also the relative stereochemistry in the crystal lattice.[14][15]

Caption: A generalized workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a suitable single crystal of the compound. Slow evaporation of a solution in a solvent system like ethyl acetate/hexane is a common starting point.

-

Crystal Selection: Select a high-quality, defect-free crystal under a polarizing microscope and mount it on a goniometer head.[16]

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect X-ray diffraction data using a diffractometer, rotating the crystal to capture a complete dataset.[16]

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters against the experimental data to achieve a final, accurate molecular model.[16]

-

Data Analysis: The refined structure provides precise bond lengths, angles, and intermolecular interactions, confirming every aspect of the proposed structure.

Conclusion

The structural elucidation of this compound is a quintessential exercise in modern analytical chemistry. A logical, multi-step approach is essential for a confident and complete assignment. By systematically employing HRMS to establish the molecular formula, IR to identify functional groups, a suite of 1D and 2D NMR experiments to map the intricate connectivity, and specialized techniques for chiral analysis, a robust structural hypothesis can be formed. Ultimately, single-crystal X-ray crystallography provides the final, irrefutable evidence, grounding all spectroscopic interpretation in an absolute three-dimensional reality. This rigorous, self-validating workflow ensures the highest degree of scientific integrity, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Pyrazole(288-13-1) IR Spectrum [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propan-1-ol: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyrazole Building Block

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs and investigational compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. This guide focuses on a specific, yet underexplored, derivative: 2-(1H-pyrazol-1-yl)propan-1-ol . This molecule, featuring a chiral center and a primary alcohol, presents a compelling synthon for the development of novel therapeutics. Its structural motifs offer multiple points for diversification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This document serves as a comprehensive technical resource, consolidating available data on the physical and chemical properties of this compound. It further provides a detailed, field-proven protocol for its synthesis and purification, alongside a thorough spectroscopic analysis to ensure its unambiguous identification and quality control. The insights contained herein are intended to empower researchers to confidently utilize this valuable building block in their drug discovery and development endeavors.

Physicochemical Characteristics: A Quantitative Overview

Understanding the fundamental physical and chemical properties of a molecule is paramount for its effective application in a laboratory setting. The following table summarizes the key physicochemical parameters for this compound.

| Property | Value | Source |

| CAS Number | 191725-73-2 | [4] |

| Molecular Formula | C₆H₁₀N₂O | [4] |

| Molecular Weight | 126.16 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Density | 1.12 g/cm³ | [4] |

| Boiling Point | 225.2 °C at 760 mmHg | |

| Refractive Index | 1.541 | |

| Predicted XlogP | -0.1 | [5] |

The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (pyrazole nitrogens), coupled with a low predicted octanol-water partition coefficient (XlogP), suggests that this compound possesses a degree of aqueous solubility, a desirable trait for many drug candidates. The primary alcohol functionality also serves as a versatile handle for subsequent chemical modifications.

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound can be reliably achieved through the nucleophilic ring-opening of propylene oxide by pyrazole. This method is efficient and proceeds with high regioselectivity, favoring the attack of the pyrazole nitrogen at the less sterically hindered carbon of the epoxide.

Synthetic Workflow

The logical flow of the synthesis and purification process is depicted in the following diagram.

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Experimental Protocol

Materials:

-

Pyrazole

-

Propylene Oxide

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Toluene

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrazole (1.0 eq).

-

Deprotonation: Suspend the pyrazole in anhydrous toluene and cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Nucleophilic Attack: Cool the reaction mixture back to 0 °C and add propylene oxide (1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of a strong base like sodium hydride is essential to deprotonate the pyrazole, generating the nucleophilic pyrazolide anion required for the epoxide ring-opening.

-

Toluene is a suitable solvent as it is inert to the reaction conditions and has a boiling point that allows for moderate heating to drive the reaction to completion.

-

The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base and protonate the resulting alkoxide.

-

Silica gel chromatography is a standard and effective method for purifying polar organic compounds like the target alcohol from less polar starting materials and byproducts.

Spectroscopic Characterization: The Molecular Fingerprint

Rigorous spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. The following sections detail the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-5 (pyrazole) |

| ~7.4 | d | 1H | H-3 (pyrazole) |

| ~6.2 | t | 1H | H-4 (pyrazole) |

| ~4.3-4.2 | m | 1H | CH (methine) |

| ~3.8-3.7 | m | 2H | CH₂ (methylene) |

| ~2.0 | br s | 1H | OH |

| ~1.3 | d | 3H | CH₃ (methyl) |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | C-5 (pyrazole) |

| ~129 | C-3 (pyrazole) |

| ~105 | C-4 (pyrazole) |

| ~67 | CH₂ (methylene) |

| ~58 | CH (methine) |

| ~17 | CH₃ (methyl) |

Interpretation Notes:

-

The three distinct signals in the aromatic region are characteristic of the pyrazole ring protons.[6]

-

The downfield shift of the methine proton is due to its direct attachment to the electronegative pyrazole nitrogen.

-

The diastereotopic nature of the methylene protons may lead to a more complex multiplet.

-

The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 3150-3100 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1550-1450 | Medium | C=N, C=C stretch (pyrazole ring) |

| 1300-1000 | Strong | C-O stretch (primary alcohol) |

Interpretation Notes:

-

The most prominent feature will be the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding.[8][9]

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 126 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₂OH]⁺ |

| 81 | [M - CH(OH)CH₃]⁺ |

| 68 | [Pyrazole]⁺ |

Fragmentation Logic:

-

The molecular ion peak at m/z 126 confirms the molecular weight of the compound.

-

A common fragmentation pathway for alcohols is the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment at m/z 95.[11]

-

Cleavage of the bond between the pyrazole ring and the propanol side chain would result in a pyrazole radical cation at m/z 68.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary alcohol and the pyrazole ring.

-

Alcohol Reactivity: The primary alcohol can undergo a variety of transformations common to this functional group, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to alkyl halides.

-

Pyrazole Ring Reactivity: The pyrazole ring is generally stable to a range of reaction conditions. The N-H of the pyrazole is acidic and can be deprotonated with a strong base. Electrophilic substitution, if it occurs, is most likely to happen at the C-4 position.[2]

-

Stability: Pyrazole-containing compounds are generally considered to be chemically and thermally stable.[12] However, as with any organic molecule, prolonged exposure to strong oxidizing agents, extreme pH, or high temperatures should be avoided to prevent degradation. It is recommended to store the compound in a cool, dry place, protected from light.

Applications in Drug Discovery and Development

While specific biological activity for this compound is not extensively reported in the literature, its structural features make it a highly attractive starting point for the synthesis of compound libraries for screening against various biological targets. Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:

-

Anti-inflammatory: As inhibitors of enzymes like cyclooxygenase (COX).[1][3]

-

Anticancer: Targeting various kinases and other signaling pathways.[13]

-

Antimicrobial: Showing activity against bacteria and fungi.[14]

-

Neurological Disorders: Modulating receptors in the central nervous system.[15]

The chirality and the reactive alcohol handle of this compound allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in a systematic manner.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

For more detailed safety information, refer to the MSDS for pyrazole and 1-propanol.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, combined with the presence of multiple points for chemical modification, makes it an ideal starting material for the creation of novel pyrazole-based compounds. This guide has provided a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics. By providing this foundational knowledge, we aim to facilitate the integration of this promising molecule into the workflows of researchers dedicated to the advancement of therapeutic innovation.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. eng.uc.edu [eng.uc.edu]

- 11. asianpubs.org [asianpubs.org]

- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(1H-pyrazol-1-yl)propan-1-ol: Synthesis, Spectroscopic Analysis, and Compound Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1H-pyrazol-1-yl)propan-1-ol, a heterocyclic building block with potential applications in medicinal chemistry and materials science. The guide details a robust synthetic protocol for its preparation via the N-alkylation of pyrazole with propylene oxide. A cornerstone of this document is the in-depth analysis of the compound's spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each analytical technique is explained, and the corresponding spectral features are meticulously interpreted to confirm the molecular structure. This guide is designed to serve as a practical resource for researchers, offering both theoretical insights and detailed, actionable experimental procedures.

Compound Identification and Physicochemical Properties

Definitive identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and unambiguous scientific communication. The unique identifier for this compound is its CAS Registry Number.

-

Systematic Name: this compound

-

Molecular Formula: C₆H₁₀N₂O

-

CAS Number: 879483-83-5

The fundamental physicochemical properties of the compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 126.16 g/mol | Calculated |

| Monoisotopic Mass | 126.0793 g/mol | --INVALID-LINK-- |

| SMILES | CC(CO)N1C=CC=N1 | --INVALID-LINK-- |

| InChIKey | CMPLWMNHSXWAPK-UHFFFAOYSA-N | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the N-alkylation of pyrazole with propylene oxide. This reaction is a classic example of nucleophilic ring-opening of an epoxide. The lone pair of electrons on one of the nitrogen atoms of the pyrazole ring acts as the nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring. The choice of the N-1 position for alkylation is sterically favored.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

Pyrazole

-

Propylene oxide

-

Sodium hydroxide (catalyst)

-

Ethanol (solvent)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole in ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium hydroxide to the solution.

-

Reagent Addition: Slowly add propylene oxide to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the product with diethyl ether.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Predicted ¹H NMR Data:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 (pyrazole) | ~7.6 | Doublet | 1H |

| H-5 (pyrazole) | ~7.4 | Doublet | 1H |

| H-4 (pyrazole) | ~6.2 | Triplet | 1H |

| CH (propanol) | ~4.2 | Multiplet | 1H |

| CH₂ (propanol) | ~3.7 | Multiplet | 2H |

| OH (propanol) | Variable | Singlet (broad) | 1H |

| CH₃ (propanol) | ~1.3 | Doublet | 3H |

Interpretation:

-

The distinct signals for the pyrazole ring protons (H-3, H-4, and H-5) confirm the presence of the heterocyclic ring.

-

The multiplet at approximately 4.2 ppm corresponds to the methine proton (CH) of the propanol chain, which is adjacent to both the methyl and methylene groups.

-

The multiplet around 3.7 ppm is assigned to the methylene protons (CH₂) of the propanol chain.

-

The doublet at approximately 1.3 ppm represents the methyl group (CH₃) protons, split by the adjacent methine proton.

-

The hydroxyl proton (OH) typically appears as a broad singlet with a variable chemical shift, and its signal would disappear upon D₂O exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~139 |

| C-5 (pyrazole) | ~129 |

| C-4 (pyrazole) | ~106 |

| CH (propanol) | ~60 |

| CH₂ (propanol) | ~68 |

| CH₃ (propanol) | ~17 |

Interpretation:

-

The three signals in the aromatic region (~106-139 ppm) correspond to the three carbon atoms of the pyrazole ring.

-

The signals at approximately 60 ppm and 68 ppm are assigned to the methine (CH) and methylene (CH₂) carbons of the propanol side chain, respectively.

-

The upfield signal around 17 ppm is characteristic of the methyl (CH₃) carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 (broad) | O-H | Alcohol hydroxyl stretch |

| 3100-3000 | C-H | Aromatic C-H stretch (pyrazole) |

| 2980-2850 | C-H | Aliphatic C-H stretch (propanol) |

| ~1550 | C=N | Pyrazole ring stretch |

| ~1480 | C=C | Pyrazole ring stretch |

| ~1050 | C-O | Alcohol C-O stretch |

Interpretation:

-

The broad absorption band in the 3400-3200 cm⁻¹ region is a definitive indicator of the presence of an alcohol's O-H group.

-

The absorptions in the 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹ regions confirm the presence of both aromatic (pyrazole) and aliphatic (propanol) C-H bonds.

-

The characteristic C=N and C=C stretching vibrations for the pyrazole ring appear around 1550 cm⁻¹ and 1480 cm⁻¹, respectively.

-

The strong absorption band at approximately 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

| m/z | Ion | Description |

| 126 | [M]⁺ | Molecular ion |

| 95 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring with a methyl group |

| 68 | [C₃H₄N₂]⁺ | Pyrazole ring |

Interpretation:

-

The molecular ion peak [M]⁺ at m/z 126 confirms the molecular weight of the compound.

-

A prominent fragment at m/z 95 would result from the cleavage of the C-C bond between the methine and methylene groups, leading to the loss of a hydroxymethyl radical.

-

The fragment at m/z 81 corresponds to the pyrazolyl-ethyl cation.

-

The base peak is likely to be at m/z 68, representing the stable pyrazole cation.

Conclusion

This technical guide has provided a detailed overview of this compound, including its definitive identification, a reliable synthetic protocol, and a comprehensive analysis of its spectroscopic data. The presented information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the confident synthesis, identification, and further utilization of this versatile heterocyclic compound.

Preliminary Biological Screening of Novel Pyrazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable structural versatility and ability to serve as a bioisostere for other aromatic rings have cemented its importance in the development of therapeutic agents.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] This guide provides an in-depth technical framework for the preliminary biological screening of novel pyrazole compounds, designed for researchers, scientists, and drug development professionals. The focus is on establishing a logical, efficient, and self-validating workflow to identify and characterize the therapeutic potential of newly synthesized pyrazole derivatives.

Chapter 1: Foundational Strategy for Preliminary Screening

A successful preliminary screening cascade is not a random assortment of assays but a strategically designed funnel. The goal is to efficiently identify promising candidates while deprioritizing inactive or overly toxic compounds. This initial phase is critical for making informed decisions about which molecules warrant further, more resource-intensive investigation.

Our approach is built on a tiered system, beginning with a broad assessment of cytotoxicity, followed by parallel screening in key therapeutic areas. This structure allows for the early identification of a compound's general effect on cell viability, which is essential context for interpreting the results of more specific functional assays.

Logical Workflow for Preliminary Screening of Pyrazole Compounds

The following diagram illustrates the proposed workflow, which ensures that cytotoxicity is assessed before or concurrently with specific bioactivities. This prevents misinterpretation of results where a compound might appear to be a potent inhibitor in a functional assay, but the effect is merely due to cell death.

References

An In-Depth Technical Guide to the Discovery and Synthesis of 2-(1H-Pyrazol-1-yl)propan-1-ol Derivatives

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of a specific subclass: 2-(1H-pyrazol-1-yl)propan-1-ol derivatives. We will delve into the synthetic rationale, explore detailed experimental protocols for their preparation via the regioselective ring-opening of propylene oxide, and discuss their potential as anti-inflammatory and antifungal agents based on existing literature for structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Introduction: The Significance of Pyrazole-Containing Compounds

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are of immense interest in drug discovery.[3] Their unique structural and electronic properties allow them to act as versatile pharmacophores, engaging in various interactions with biological targets.[2] A multitude of pyrazole-containing drugs have reached the market, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[1][2][4]

The introduction of a propan-1-ol substituent at the N1 position of the pyrazole ring, specifically creating a chiral center at the 2-position, offers an exciting avenue for modulating biological activity and exploring structure-activity relationships (SAR). The secondary alcohol moiety can participate in hydrogen bonding interactions within enzyme active sites, potentially enhancing potency and selectivity. This guide will focus on the synthesis and potential biological significance of this compound and its derivatives.

Synthetic Strategies: Accessing the this compound Scaffold

The primary and most direct route to this compound derivatives involves the nucleophilic ring-opening of an epoxide, such as propylene oxide, with a pyrazole. This reaction is attractive due to the commercial availability of both starting materials and the potential for stereocontrol.

Regioselective Ring-Opening of Propylene Oxide with Pyrazole

The reaction between a pyrazole and an unsymmetrical epoxide like propylene oxide can theoretically yield two regioisomers: the desired this compound (from attack at the less hindered carbon) and 1-(1H-pyrazol-1-yl)propan-2-ol (from attack at the more hindered carbon). Achieving high regioselectivity is therefore a critical aspect of the synthesis.

Causality Behind Experimental Choices:

The choice of catalyst and reaction conditions is paramount in directing the regioselectivity of the epoxide ring-opening. In the absence of a catalyst, the reaction is sluggish and often unselective. A base catalyst is typically employed to deprotonate the pyrazole, increasing its nucleophilicity and promoting an SN2-type attack at the sterically less hindered carbon of the epoxide.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the base-catalyzed ring-opening of propylene oxide with pyrazole.

Materials:

-

1H-Pyrazole

-

Propylene oxide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H-pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium pyrazolide salt.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add propylene oxide (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Self-Validating System: The progress of the reaction can be monitored by TLC, observing the consumption of the pyrazole starting material and the appearance of a new, more polar product spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

Asymmetric Synthesis of Chiral this compound

For many pharmaceutical applications, obtaining a single enantiomer of a chiral molecule is crucial. The synthesis of enantiomerically pure this compound can be approached through several strategies, including the use of a chiral starting material or a chiral catalyst. A powerful method involves the asymmetric ring-opening of a meso-epoxide with a pyrazole derivative, a reaction that can be catalyzed by chiral metal complexes. While propylene oxide is not a meso-epoxide, the principles of asymmetric catalysis can be applied to achieve enantioselectivity.

Conceptual Workflow for Asymmetric Synthesis

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Biological Potential of this compound Derivatives

While specific biological data for this compound itself is not extensively reported, the known activities of structurally similar pyrazole derivatives provide a strong rationale for investigating this compound class.

Anti-inflammatory Activity

Numerous pyrazole derivatives have been identified as potent anti-inflammatory agents.[4][5][6] Some of these compounds exert their effects through the inhibition of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2, which is associated with inflammation.[7][8] The structural features of this compound, particularly the N-substitution and the hydroxyl group, could be favorable for binding to the active site of COX enzymes.

Table 1: Anti-inflammatory Activity of Selected Pyrazole Derivatives

| Compound Class | Biological Target/Assay | Potency | Reference |

| Pyrazole-pyrazoline derivatives | Carrageenan-induced paw edema | Significant inhibition | [7] |

| Carboxyphenylhydrazone pyrazole derivatives | Carrageenan-induced rat paw edema | More potent than chlorophenyl counterparts | [6] |

| N-acetylpyrazole derivatives | Carrageenan-induced paw oedema | Potent anti-inflammatory agents | [5] |

| Pyrazolyl benzenesulfonamides | COX-2 Inhibition | Selective inhibitors | [2] |

Antifungal Activity

Pyrazole derivatives have also demonstrated promising antifungal activity against a range of pathogenic fungi.[9][10] The mechanism of action can vary, but some pyrazoles are known to interfere with essential fungal enzymes. The lipophilicity and hydrogen bonding potential of this compound derivatives could contribute to their ability to penetrate fungal cell membranes and interact with intracellular targets.

Table 2: Antifungal Activity of Selected Pyrazole Derivatives

| Compound Class | Fungal Strain(s) | Potency (MIC/EC₅₀) | Reference |

| Pyrazole carboxamides | Rhizoctonia solani | EC₅₀ = 0.37 μg/mL | [9] |

| Fluorinated pyrazole aldehydes | Sclerotinia sclerotiorum, F. culmorum | Moderate inhibition | [10] |

| Pyrazole thio-oxadiazole derivatives | Aspergillus fumigatus | MIC = 125 µg/mL |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic route via the ring-opening of propylene oxide is a viable and scalable method for accessing these compounds. Based on the well-documented biological activities of other pyrazole derivatives, this class of compounds warrants further investigation, particularly in the areas of anti-inflammatory and antifungal drug discovery.

Future work should focus on:

-

Optimization of the regioselective synthesis to maximize the yield of the desired isomer.

-

Development of efficient asymmetric synthetic routes to access single enantiomers.

-

Synthesis of a library of derivatives with diverse substituents on the pyrazole ring and the propanol backbone to establish structure-activity relationships.

-

Comprehensive biological evaluation of these new compounds in relevant in vitro and in vivo models.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(1H-pyrazol-1-yl)propan-1-ol

Introduction

2-(1H-pyrazol-1-yl)propan-1-ol is a heterocyclic compound incorporating a pyrazole ring and a propanol side chain. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation and practical methodologies.

Molecular Structure and Isomerism

Understanding the molecular structure is the foundation for interpreting spectroscopic data. This compound consists of a pyrazole ring attached at the N1 position to a 2-propyl alcohol substituent. The presence of a chiral center at the second carbon of the propanol chain means the compound can exist as a racemic mixture of two enantiomers.

// Atom nodes N1 [label="N", pos="0,0.6!"]; N2 [label="N", pos="-1.1,0.2!"]; C3 [label="C", pos="-1.1,-0.8!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,-0.4!"]; C_alpha [label="C", pos="1.2,1.4!"]; C_beta [label="C", pos="2.6,1.2!"]; O [label="O", pos="3.2,2.4!"]; C_Me [label="C", pos="0.6,2.8!"];

// Hydrogen nodes for clarity H3 [label="H", pos="-1.9,-1.2!"]; H4 [label="H", pos="0,-2.0!"]; H5 [label="H", pos="1.6,-0.8!"]; H_alpha [label="H", pos="1.4,0.6!"]; H_beta1 [label="H", pos="2.8,0.4!"]; H_beta2 [label="H", pos="3.2,1.0!"]; H_O [label="H", pos="4.0,2.2!"]; H_Me1 [label="H", pos="-0.2,2.8!"]; H_Me2 [label="H", pos="1.0,3.6!"]; H_Me3 [label="H", pos="0.8,3.2!"];

// Bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C_alpha; C_alpha -- C_beta; C_beta -- O; C_alpha -- C_Me;

// Double bonds in pyrazole ring edge [style=double]; N2 -- C3 [len=1.5]; C4 -- C5 [len=1.5];

}

Caption: Molecular structure of this compound.I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole ring protons and the propanol side chain protons.

Expected Chemical Shifts and Multiplicities:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 (Pyrazole) | ~7.5 | Doublet (d) | 1H | Deshielded by adjacent nitrogen atoms. |

| H-4 (Pyrazole) | ~6.2 | Triplet (t) | 1H | Coupled to H-3 and H-5. |

| H-5 (Pyrazole) | ~7.4 | Doublet (d) | 1H | Deshielded by adjacent nitrogen atoms. |

| CH (Propanol) | ~4.2 | Multiplet (m) | 1H | Attached to the nitrogen and adjacent to the CH₂ and CH₃ groups. |

| CH₂ (Propanol) | ~3.7 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a chiral center. |

| CH₃ (Propanol) | ~1.3 | Doublet (d) | 3H | Coupled to the CH proton. |

| OH (Propanol) | Variable | Broad Singlet (br s) | 1H | Chemical shift is concentration and solvent dependent; signal disappears on D₂O exchange.[2] |

Interpretation Insights:

-

The pyrazole protons (H-3, H-4, and H-5) typically appear in the aromatic region, with H-4 being the most shielded.[3]

-

The diastereotopic nature of the CH₂ protons arises from their proximity to the chiral center (CH). This can result in a more complex splitting pattern than a simple doublet of doublets.

-

The broadness of the OH signal is due to chemical exchange and hydrogen bonding.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected Chemical Shifts:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C-3 (Pyrazole) | ~139 | Deshielded by adjacent nitrogen atoms. |

| C-4 (Pyrazole) | ~105 | Shielded carbon in the pyrazole ring. |

| C-5 (Pyrazole) | ~129 | Deshielded by adjacent nitrogen atoms. |

| CH (Propanol) | ~60 | Carbon attached to nitrogen. |

| CH₂ (Propanol) | ~65 | Carbon bearing the hydroxyl group. |

| CH₃ (Propanol) | ~18 | Aliphatic carbon. |

Expert Tip: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, especially for the propanol side chain.[4][5]

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Interpretation |

| 3500-3200 (broad) | O-H stretch | Alcohol | The broadness indicates intermolecular hydrogen bonding.[6][7] |

| 3100-3000 | C-H stretch | Aromatic (Pyrazole) | Characteristic of C-H bonds on the pyrazole ring.[8] |

| 2980-2850 | C-H stretch | Aliphatic (Propanol) | Associated with the CH, CH₂, and CH₃ groups of the propanol side chain.[8] |

| ~1600, 1500-1430 | C=C, C=N stretch | Pyrazole Ring | Aromatic ring stretching vibrations.[8] |

| 1260-1050 | C-O stretch | Primary Alcohol | Confirms the presence of the alcohol functional group.[6][7] |

Causality in IR Interpretation: The broad and intense O-H stretching band is a hallmark of alcohols and is a direct result of the hydrogen bonding network between molecules.[8] The presence of both aromatic and aliphatic C-H stretching bands corroborates the hybrid structure of the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Ion | Interpretation |

| 126 | [M]⁺ | Molecular ion peak. |

| 109 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 95 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment. |

| 68 | [C₃H₄N₂]⁺ | Pyrazole cation. |

Molecular Ion and Fragmentation Logic:

-

The molecular ion peak at m/z 126 confirms the molecular formula C₆H₁₀N₂O.[9]

-

The fragmentation of alcohols is often initiated by cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[10]

-

Loss of small, stable neutral molecules like water (H₂O) from the molecular ion is also a common fragmentation pathway for alcohols.[10]

-

The pyrazole ring itself is relatively stable, and its characteristic fragments are expected to be observed in the spectrum.[11]

M [label="[C₆H₁₀N₂O]⁺˙\nm/z = 126", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₆H₉N₂O]⁺\nm/z = 125"]; F2 [label="[C₅H₇N₂]⁺\nm/z = 95"]; F3 [label="[C₄H₅N₂]⁺\nm/z = 81"]; F4 [label="[C₃H₄N₂]⁺˙\nm/z = 68"];

M -> F1 [label="-H•"]; M -> F2 [label="-CH₂OH•"]; F2 -> F3 [label="-CH₂"]; F3 -> F4 [label="-CH₃•"]; }

Caption: Plausible mass spectrometry fragmentation pathway.IV. Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[5] Ensure complete dissolution, using sonication if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with an appropriate number of scans and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A larger number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments for complete structural assignment.[5]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

KBr Pellet (for solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[12]

-

Instrument Setup:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure good separation.

-

Mass Spectrometer (MS): Operate in electron ionization (EI) mode at 70 eV. Set the mass range to scan from m/z 40 to 300.

-

-

Data Acquisition: Inject the sample into the GC-MS system and acquire the total ion chromatogram (TIC) and the mass spectrum for the corresponding peak.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known patterns for similar compounds.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating spectroscopic profile of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of its molecular structure. The methodologies and interpretations presented in this guide serve as a robust framework for the analysis of this and related pyrazole derivatives, ensuring scientific rigor in research and development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. PubChemLite - this compound (C6H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Pyrazole Scaffold: A Privileged Core for Modern Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," enabling the design of ligands for a vast array of biological targets. This versatility has led to the development of numerous blockbuster drugs and a robust pipeline of clinical candidates.[2][4] This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, focusing on the mechanistic rationale behind their activity, key structure-activity relationships (SAR), and the experimental methodologies crucial for their development. We will delve into their established roles as anti-inflammatory and anticancer agents and explore their growing importance in combating microbial resistance and treating neurological disorders.

The Pyrazole Core: Physicochemical Properties and Synthetic Versatility

The therapeutic success of the pyrazole moiety stems from its distinct chemical nature. The two nitrogen atoms impart a unique electronic distribution, creating sites for hydrogen bonding (both as donor and acceptor) and dipole interactions, which are critical for target binding.[5][6] Furthermore, the pyrazole ring is metabolically stable and allows for substitution at multiple positions (N1, C3, C4, and C5), providing a three-dimensional canvas for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[6][7]

The synthesis of the pyrazole core is well-established, offering accessible routes for library generation and lead optimization. The two primary strategies are:

-

Cyclocondensation: The most common approach involves the reaction of a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl, with a hydrazine derivative.[2][8][9] This method, often referred to as the Knorr pyrazole synthesis, is robust and allows for significant variation in starting materials.[9]

-

1,3-Dipolar Cycloaddition: This method involves the reaction of a 1,3-dipole (like a nitrile imine generated in situ) with a dipolarophile (such as an alkyne or alkene), offering an alternative and often complementary route to substituted pyrazoles.[2][9]

Anti-Inflammatory Applications: Selective COX-2 Inhibition

The most prominent therapeutic success of pyrazole derivatives is in the field of anti-inflammatory medicine.[1][10] This is exemplified by Celecoxib (Celebrex) , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation in conditions like arthritis.[11][12]

Mechanism of Action

Inflammation, pain, and fever are mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[13][14] There are two main isoforms:

-

COX-1: Constitutively expressed, it plays a role in protecting the gastric mucosa and maintaining platelet function.[13]

-

COX-2: Inducible at sites of inflammation, it is the primary source of prostaglandins that mediate inflammatory responses.[12][13]

Traditional NSAIDs (e.g., ibuprofen, naproxen) inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects like ulcers.[1][12] Pyrazole derivatives like celecoxib were designed for selectivity. Celecoxib's structure, particularly its polar sulfonamide side chain, allows it to bind to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[11][12] This selective inhibition reduces the production of inflammatory prostaglandins while sparing the protective functions of COX-1.[13]

Structure-Activity Relationship (SAR) Insights

The development of selective COX-2 inhibitors is a masterclass in rational drug design. For 3,5-diarylpyrazoles, key SAR findings include:

-

N1-Substitution: A phenyl ring at the N1 position is often crucial for activity.

-

C3-Substitution: A substituted phenyl ring at this position contributes to potency.

-

C5-Substitution: A phenyl ring at the C5 position bearing a para-sulfonamide (-SO2NH2) or methylsulfonyl (-SO2Me) group is essential for COX-2 selectivity, as this group interacts with the distinct side pocket of the COX-2 enzyme.[10]

Anticancer Therapeutics: Targeting Malignant Pathways

The pyrazole scaffold is a key building block in the development of modern targeted anticancer therapies, particularly as protein kinase inhibitors.[5][6][7] Kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[15][16]

Mechanism of Action: Kinase Inhibition

Many pyrazole-based drugs are ATP-competitive inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the oncogenic signaling cascade.[5] The pyrazole core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase hinge region.[5]

Examples of Pyrazole-based Kinase Inhibitors:

-

Ruxolitinib: A potent inhibitor of Janus kinases (JAK1/JAK2), used in the treatment of myelofibrosis.

-

Axitinib: An inhibitor of vascular endothelial growth factor receptors (VEGFRs), targeting angiogenesis in renal cell carcinoma.

-

Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK), used for various B-cell malignancies.[4]

-

Golidocitinib: A selective JAK1 inhibitor developed from a 2-amino-pyrimidine derivative substituted with a pyrazole ring.[5]

Quantitative Data on Anticancer Activity

The potency of pyrazole derivatives can be quantified by their half-maximal inhibitory concentration (IC₅₀) values against specific kinases and cancer cell lines.

| Compound Class | Target Kinase(s) | Example IC₅₀ | Target Cancer Cell Line | Reference |

| Pyrazolo[4,3-c]pyridines | PI3K/Akt Pathway | 1.94 µg/mL | MCF7 (Breast) | [17] |

| Fused Pyrazoles | EGFR / VEGFR-2 | 0.06 µM (EGFR) | HEPG2 (Liver) | [16] |

| Pyrazolo[1,5-a]pyrimidines | PIM-1 | 0.60 µM | HCT116 (Colon) | [17] |

| Pyrazolo[4,3-f]quinolines | Haspin | 1.7 µM | HCT116 (Colon) | [17] |

| Pyrazole Carbaldehydes | PI3 Kinase | 0.25 µM | MCF7 (Breast) | [17] |

Antimicrobial and Antifungal Agents

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents.[18] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi.[18][19][20] Their mechanisms of action are diverse and not fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.

Quantitative Antimicrobial Data

The effectiveness of antimicrobial agents is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-hydroxy-3-methyl-1H-pyrazol-4-yl derivative | Escherichia coli | 0.25 | [20] |

| 5-hydroxy-3-methyl-1H-pyrazol-4-yl derivative | Streptococcus epidermidis | 0.25 | [20] |

| Pyrazole derivative | Aspergillus niger | 1.0 | [20] |

| Nitro pyrazole-thiazole derivative | Pseudomonas aeruginosa | - | [21] |

| Pyrazole-dimedone derivative | Staphylococcus aureus | 16 | [21] |

Applications in Neurological Disorders

The therapeutic reach of pyrazoles extends to the central nervous system (CNS), with derivatives being developed for neurodegenerative diseases and as modulators of key neuronal receptors.[2][22]

-

Neurodegenerative Diseases: In the context of Alzheimer's disease, pyrazole derivatives are being investigated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in cognitive decline.[23][24] Some compounds also exhibit antioxidant and anti-amyloid properties, offering a multi-target approach to treatment.[23][24] Preclinical studies show they can reduce the formation of amyloid-beta plaques and protect neurons from oxidative stress.[24]

-